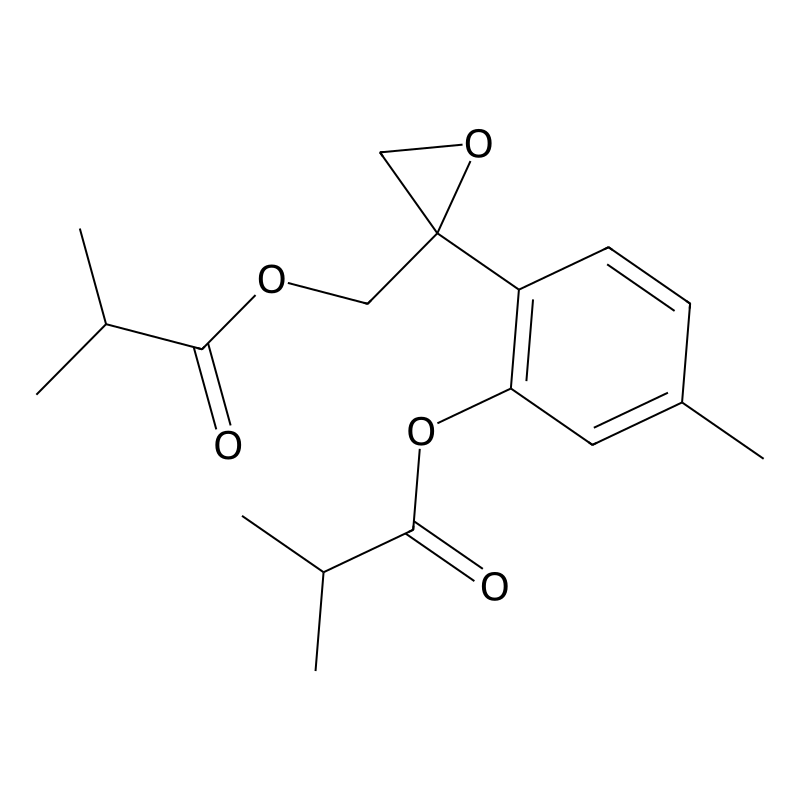

Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene is a complex organic compound characterized by its unique molecular structure, which includes multiple functional groups such as esters and an epoxy group. Its IUPAC name reflects the presence of two 2-methylpropanoyloxy groups attached to a 9,10-epoxy-p-mentha backbone. The compound is notable for its potential applications in various fields, including pharmaceuticals and agriculture.

- Esterification: The hydroxyl group of the ester can react with acids to form new esters.

- Epoxidation: The epoxy group can participate in ring-opening reactions under acidic or basic conditions, leading to various derivatives.

- Hydrolysis: In the presence of water, the ester bonds can be hydrolyzed to yield the corresponding alcohols and acids.

These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity.

Research indicates that Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene exhibits various biological activities:

- Antimicrobial Properties: The compound has shown effectiveness against certain bacterial strains, suggesting potential use in antimicrobial formulations.

- Anti-inflammatory Effects: Studies have indicated that it may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

- Toxicity Considerations: While it has beneficial properties, it is also classified as harmful if swallowed and can cause serious eye irritation, necessitating careful handling and usage .

The synthesis of Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene typically involves several steps:

- Starting Materials: The synthesis begins with p-mentha-1,3,5-triene as a base structure.

- Epoxidation Reaction: This step introduces the epoxy group through oxidation processes using reagents such as peracids.

- Ester Formation: The introduction of the 2-methylpropanoyloxy groups can be achieved through esterification reactions with 2-methylpropanoic acid.

- Purification: After synthesis, the product is purified using techniques like column chromatography to isolate the desired compound.

Each step requires careful control of reaction conditions to ensure high yield and purity.

Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene has several potential applications:

- Pharmaceuticals: Due to its biological activity, it may be developed into a drug for treating infections or inflammatory conditions.

- Agricultural Chemicals: Its antimicrobial properties could be harnessed in agricultural settings as a natural pesticide or fungicide.

- Flavoring Agents: Given its menthol-like structure, it may also find use in food products as a flavoring agent.

Interaction studies involving Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene focus on its biochemical interactions:

- Protein Binding: Investigations into how this compound binds to proteins could elucidate its mechanism of action in biological systems.

- Synergistic Effects: Studies may also explore how this compound interacts with other antimicrobial agents to enhance efficacy.

Understanding these interactions is vital for developing effective therapeutic strategies.

Several compounds share structural similarities with Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 9,10-Epoxy-p-mentha-1,3,5-triene | Contains an epoxy group | Lacks ester functionality |

| 3-(2-Methylpropanoyloxy)-8-(3-methylbutanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene | Similar ester groups | Additional complexity with multiple substituents |

| 10-Isobutyryloxy-8,9-epoxythymol | Shares epoxy and ester features | Derived from thymol; different biological activity profile |

These compounds highlight the unique structural attributes of Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene while showcasing the diversity within this chemical class. Each compound's distinct features contribute to varying biological activities and potential applications.

Epoxidation Mechanisms of Precursor Terpenes

The epoxidation of terpenes to form compounds such as Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene involves several well-established mechanistic pathways, each offering distinct advantages for synthetic applications. Understanding these mechanisms is crucial for optimizing reaction conditions and achieving high selectivity [1] [2].

The Prilezhaev epoxidation represents the most classical approach for terpene epoxidation, employing peroxycarboxylic acids such as meta-chloroperoxybenzoic acid (meta-chloroperoxybenzoic acid) or peracetic acid [2] [3]. This reaction proceeds through a concerted "butterfly mechanism" where the peroxyacid approaches the alkene in a spiro orientation, forming two carbon-oxygen bonds simultaneously while breaking the oxygen-oxygen bond [2] [4]. The mechanism exhibits high stereoselectivity, with the double bond stereochemistry being transferred to the epoxide with excellent fidelity [2]. Electron-rich alkenes, such as those found in terpene substrates, react more rapidly due to favorable frontier molecular orbital interactions between the alkene highest occupied molecular orbital and the peroxyacid lowest unoccupied molecular orbital [2] [5].

Metal-catalyzed epoxidation systems offer enhanced control over reaction selectivity and can utilize environmentally benign oxidants such as hydrogen peroxide. Titanium-based catalysts, particularly those incorporated into zeolite frameworks like titanium-substituted BEA zeolites, demonstrate exceptional activity for terpene epoxidation [6]. These catalysts activate hydrogen peroxide to form reactive titanium-peroxo species that transfer oxygen atoms to the alkene substrate. The mechanism involves formation of titanium-bound hydroperoxides (Ti-OOH) and peroxides (Ti-(η²-O₂)) as key intermediates [6]. The selectivity for epoxidation versus competing hydrogen peroxide decomposition varies significantly with the metal center, with titanium-BEA achieving 93% selectivity compared to 20% for tungsten-BEA systems [6].

Enzymatic epoxidation using Lipase B from Candida antarctica immobilized on macroporous supports (Novozym 435) provides a sustainable alternative for terpene functionalization [7] [8] [9]. This chemoenzymatic approach utilizes hydrogen peroxide as the terminal oxidant and operates under mild conditions at room temperature [9]. The mechanism involves formation of peroxycarboxylic acid intermediates through acyl transfer reactions, followed by subsequent alkene epoxidation [7]. The enzyme demonstrates broad substrate specificity for monoterpenes including limonene, citronellene, α-pinene, and β-pinene, achieving conversions of 78-95% within 3 hours [7].

Thermal vs. Photochemical Synthesis Optimization

The comparison between thermal and photochemical synthesis routes for epoxide formation reveals fundamental differences in energy transfer mechanisms and reaction selectivity control [10] [11] [12].

Thermal synthesis relies on conventional heating to provide activation energy for epoxidation reactions. This approach typically requires temperatures ranging from 50-200°C and offers excellent scalability using standard heating equipment [10]. However, thermal methods suffer from several limitations including high energy consumption due to bulk heating requirements, increased side reactions at elevated temperatures, and limited selectivity control restricted by thermodynamic constraints [10]. The energy efficiency of thermal processes is inherently lower because heat must be transferred through the entire reaction medium rather than being selectively delivered to reactive sites [11].

Photochemical synthesis employs light irradiation to activate specific molecular pathways, enabling epoxidation at significantly lower temperatures (20-80°C) [10] [12]. This approach offers wavelength-selective activation of photocatalysts or direct substrate excitation, leading to enhanced selectivity control [12]. Photochemical epoxidation using ruthenium porphyrin photosensitizers can achieve high quantum yields (Φ = 0.6 for cyclohexene) with excellent selectivity (94.4%) under mild conditions [13]. The mechanism involves electron transfer from the excited photosensitizer to electron acceptors, generating reactive oxygen species capable of alkene epoxidation [13].

Photothermal synthesis represents an innovative approach combining the advantages of both thermal and photochemical activation [10] [11]. This synergistic method utilizes light-to-heat conversion through plasmonic or non-plasmonic nanoheaters to generate localized heating while simultaneously providing photochemical activation [10]. The photothermal effect reduces activation energy barriers through photocatalytic pathways while increasing reaction rates via localized temperature increases [11]. This dual activation mechanism enables operation at moderate temperatures (30-120°C) with enhanced energy efficiency compared to purely thermal processes [10].

Recent advances in photothermal catalysis demonstrate significant improvements in reaction rates and selectivity for oxidation processes. The combination of photochemical and thermal contributions allows for better control over reaction pathways, minimizing unwanted side reactions while maintaining high conversion rates [10] [11]. Photothermal systems show particular promise for industrial applications where energy efficiency and process intensification are critical considerations [11].

| Parameter | Thermal Synthesis | Photochemical Synthesis | Photothermal Synthesis |

|---|---|---|---|

| Energy Input Method | External heating | Light irradiation | Combined light + heat |

| Temperature Range (°C) | 50-200 | 20-80 | 30-120 |

| Reaction Rate | Temperature-dependent | Light intensity-dependent | Synergistic enhancement |

| Selectivity Control | Limited by thermodynamics | Wavelength-selective | Dual pathway control |

| Energy Efficiency | Lower (bulk heating) | Higher (selective activation) | Optimized combination |

| Side Reactions | More at high temperatures | Fewer due to mild conditions | Minimized by local heating |

Catalytic Strategies for Diastereoselective Production

Achieving high diastereoselectivity in epoxidation reactions requires careful selection of catalyst systems that can differentiate between competing transition states and control facial selectivity [14] [15] [16].

Titanium-salen and titanium-salalen complexes represent highly effective catalysts for asymmetric epoxidation with exceptional enantioselectivities [17] [18] [19]. Titanium-salalen complexes demonstrate superior performance compared to their salen counterparts due to additional hydrogen bonding interactions from the ligand nitrogen-hydrogen bonds [19]. These catalysts operate through a dinuclear mechanism where hydrogen peroxide activation occurs at altered octahedral coordination geometries of homochiral monomeric subunits [19]. The three-pronged electrophilic activation involves Lewis acidic titanium centers, hydrogen bond donation from ligand nitrogen-hydrogen groups, and π-chalcogen interactions with pentafluorophenyl moieties [19]. This synergistic activation enables epoxidation of terminal olefins with up to 99% enantioselectivity at catalyst loadings as low as 0.1 mol% [18].

Manganese-based catalytic systems utilize high-valent manganese-oxo species generated from manganese(II) precursors and peracetic acid [14]. These catalysts demonstrate particular effectiveness for terminal alkene epoxidation, achieving excellent yields (>90%) of isolated epoxides in high purity within one hour [14]. The active catalyst species is proposed to be a high-valent oligonuclear manganese complex that functions as an oxygen atom transfer agent [14]. Kinetic studies reveal preferential reactivity toward terminal alkenes over internal alkenes, contrary to most conventional epoxidation systems [14].

Dioxirane-mediated epoxidation using ketone catalysts and Oxone as the primary oxidant offers tunable diastereoselectivity through careful selection of ketone structure [20]. The reaction mechanism involves in situ generation of dioxirane intermediates that transfer oxygen atoms to alkene substrates [20]. Diastereoselectivity is determined by both steric and field effects of the dioxirane oxidants and substrates, with specific ketone structures providing optimal selectivity for different substrate classes [20].

Polarized-π frontier molecular orbital analysis provides theoretical insight into the origin of facial selectivity in epoxidation reactions [16]. For substituted dihydropyrans and glycals, the facioselectivity follows an empirical "majority rule" where epoxidation occurs anti to two of three substituents regardless of their relative positions [16]. This selectivity arises from asymmetric polarization of the π-bond rather than conventional steric or stereoelectronic effects [16].

| Catalyst System | Mechanism | Diastereoselectivity | Substrate Scope | Catalyst Loading (mol%) |

|---|---|---|---|---|

| Titanium-Salen Complex | Lewis acid activation | 85-98% ee | Terminal olefins | 1-5 |

| Titanium-Salalen Complex | Hydrogen bonding + Lewis acid | 90-99% ee | Non-activated olefins | 0.1-0.5 |

| Manganese-Salen Complex | High-valent Mn-oxo species | 80-95% ee | Electron-rich alkenes | 2-10 |

| Vanadium Acetylacetonate | Peroxo complex formation | 70-90% dr | Allylic alcohols | 5-15 |

| Tungsten Polyoxometalate | Phase transfer catalysis | 60-85% dr | Biorenewable terpenes | 1-3 |

Post-Synthetic Functionalization Approaches

Post-synthetic modification of epoxides provides access to diverse functionalized products through selective ring-opening reactions and subsequent transformations [21] [22] [23].

Nucleophilic ring-opening reactions offer versatile pathways for epoxide functionalization using various nitrogen, oxygen, and sulfur nucleophiles [22] [24]. These reactions typically proceed through an SN2-like mechanism where the nucleophile attacks the less substituted carbon of unsymmetrical epoxides under basic conditions [25]. Methionine residues in polypeptides can be efficiently alkylated using epoxides to introduce diverse functional groups, providing stable sulfonium products resistant to dealkylation [22]. The methodology enables incorporation of sterically demanding functionalities through the use of spacer groups between the epoxide and functional moieties [22].

Metal-catalyzed directed ring-opening utilizes transition metal catalysts to achieve regioselective epoxide cleavage at positions that would not be favored under conventional conditions [24]. Tungsten, molybdenum, and nickel catalysts can direct ring-opening of functionalized epoxides such as epoxy allylic alcohols and epoxy allylic sulfonamides with various nucleophiles [24]. These systems achieve kinetic resolution of epoxy substrates while providing excellent regioselectivity through coordination of directing groups to the metal center [24].

Ring-opening polymerization of epoxides provides access to polyethers and polyesters with controlled molecular weights and architectures [23]. Bimetallic catalysts based on Lewis acid and cobalt carbonyl components enable selective transformations of epoxides to various products including β-lactones through carbonylation reactions [23]. The choice of metal center determines the chemoselectivity, with manganese-based catalysts favoring deoxygenation to alkenes while cobalt systems promote carbonylation to β-lactones [26].

Heterocycle formation through epoxide ring-opening followed by cyclization provides efficient access to oxygen-containing heterocycles [27]. These tandem processes involve initial nucleophilic attack on the epoxide followed by intramolecular cyclization to form diverse heterocyclic scaffolds [27]. The methodology demonstrates high step-economy and enables construction of complex molecular architectures from simple epoxide precursors [27].

Covalent organic framework functionalization employs post-synthetic modification of epoxide-containing frameworks to introduce new properties and functions [21]. Sequential functionalization protocols can incorporate multiple functional groups while maintaining structural integrity of the framework [21]. These approaches avoid undesired side reactions during framework synthesis and enable introduction of functional moieties that would be incompatible with direct synthetic methods [21].

| Functionalization Method | Nucleophile/Reagent | Regioselectivity | Products | Yield Range (%) |

|---|---|---|---|---|

| Nucleophilic Ring-Opening | Amines, alcohols, thiols | Nucleophile-dependent | β-Amino alcohols, ethers | 70-95 |

| Metal-Catalyzed Ring-Opening | Metal complexes (Ni, W, Mo) | Catalyst-controlled | Functionalized alcohols | 80-98 |

| Acid-Catalyzed Hydrolysis | H₂O/H⁺ | More substituted carbon | Vicinal diols | 85-99 |

| Base-Catalyzed Ring-Opening | OH⁻/alkoxides | Less substituted carbon | β-Alkoxy alcohols | 75-90 |

| Ring-Opening Polymerization | Various monomers | Polymer-dependent | Polyethers, polyesters | 80-95 |